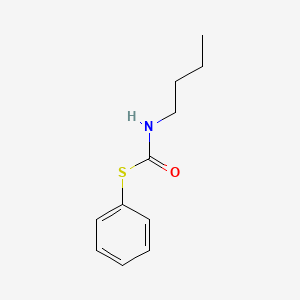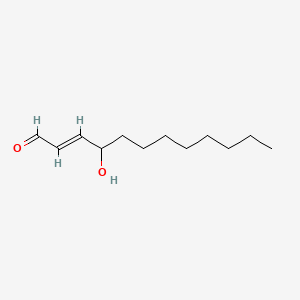
4-Hydroxy-2-dodecenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-dodecenal is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a hydroxyl group at the fourth carbon and a double bond between the second and third carbons in a twelve-carbon chain. This compound is a product of lipid peroxidation and is known for its reactivity due to the presence of both the hydroxyl and aldehyde functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-dodecenal can be achieved through several methods, including:
Oxidation of 4-Hydroxy-2-dodecenol: This method involves the oxidation of 4-Hydroxy-2-dodecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst.
Aldol Condensation: Another method involves the aldol condensation of butanal with octanal in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate, which is then dehydrated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-2-dodecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogen addition.
Major Products Formed
Oxidation: 4-Hydroxy-2-dodecenoic acid.
Reduction: 4-Hydroxy-2-dodecenol.
Substitution: 4-Halo-2-dodecenal.
Addition: 2,3-Dibromo-4-hydroxy-dodecanal.
科学的研究の応用
4-Hydroxy-2-dodecenal has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of α,β-unsaturated aldehydes and their interactions with nucleophiles and electrophiles.
Biology: It is studied for its role in lipid peroxidation and its effects on cellular structures and functions.
Medicine: Research is conducted on its potential cytotoxic effects and its role in oxidative stress-related diseases.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-dodecenal involves its reactivity as an electrophile due to the presence of the aldehyde group and the double bond. It can form covalent adducts with nucleophilic sites on biomolecules such as proteins, DNA, and lipids. This can lead to structural and functional changes in these biomolecules, contributing to its cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
類似化合物との比較
4-Hydroxy-2-dodecenal can be compared with other similar compounds such as:
4-Hydroxy-2-nonenal: Both compounds are products of lipid peroxidation and share similar reactivity due to the presence of the hydroxyl and aldehyde groups. this compound has a longer carbon chain, which may influence its physical properties and biological interactions.
4-Hydroxy-2-hexenal: Similar to this compound, this compound is also an α,β-unsaturated aldehyde. The shorter carbon chain in 4-Hydroxy-2-hexenal may result in different reactivity and biological effects.
4-Hydroxy-2-decenal: This compound has a similar structure but with a different carbon chain length, which can affect its chemical and biological properties.
特性
CAS番号 |
29343-60-0 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
(E)-4-hydroxydodec-2-enal |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+ |
InChIキー |
ZEHVTBHDQIECNE-CSKARUKUSA-N |
異性体SMILES |
CCCCCCCCC(/C=C/C=O)O |
正規SMILES |
CCCCCCCCC(C=CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)

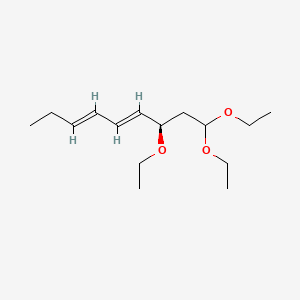
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
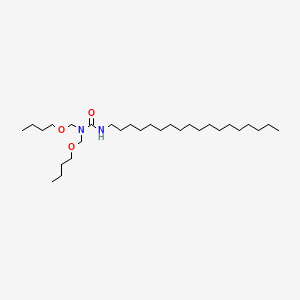

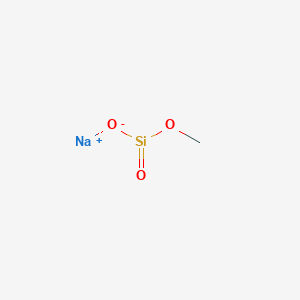

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
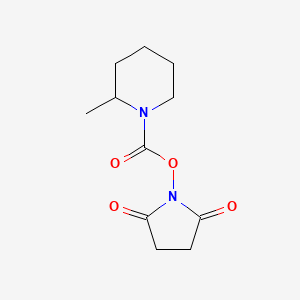
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
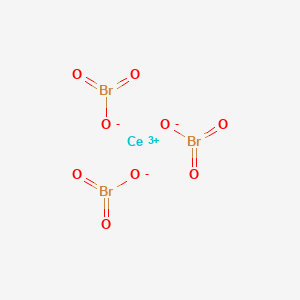
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
